molecular formula C13H10ClN3OS B11836360 2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one

2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one

Cat. No.: B11836360
M. Wt: 291.76 g/mol
InChI Key: XXIKTBYZAGNLCD-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyrazine ring and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of pyrazine-2-carbaldehyde with 4-chlorophenyl isothiocyanate and mercaptoacetic acid under reflux conditions . The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thiazolidinone ring.

Industrial Production Methods

This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrazine ring enhances its ability to interact with various biological targets, making it a versatile compound for drug development .

Properties

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10ClN3OS/c14-9-3-1-8(2-4-9)11-12(16-6-5-15-11)13-17-10(18)7-19-13/h1-6,13H,7H2,(H,17,18)

InChI Key

XXIKTBYZAGNLCD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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